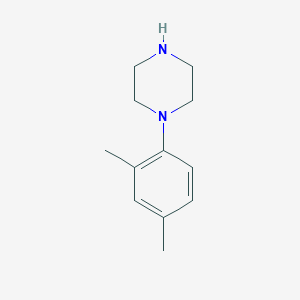

1-(2,4-Dimethylphenyl)Piperazine

説明

1-(2,4-Dimethylphenyl)Piperazine is a chemical compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

特性

IUPAC Name |

1-(2,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIMBVCRNZHCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143830 | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-76-9 | |

| Record name | 1-(2,4-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-Xylyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3VEQ8BX57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Stage I: Formation of 2-((2,4-Dimethylphenyl)thio)-N-hydroxybenzamide (6)

The synthesis begins with the reduction of 1 to 2-mercaptobenzoic acid (2) using zinc and a base (e.g., NaOH) in aqueous ethanol. Subsequent coupling with 1-bromo-2,4-dimethylbenzene (4) in the presence of a copper catalyst yields 2-((2,4-dimethylphenyl)thio)benzoic acid (5) . Halogenation of 5 with thionyl chloride, followed by reaction with hydroxylamine hydrochloride, produces the key intermediate 6 .

Key Reaction Conditions :

-

Step 1 : 65–70°C, 4–6 hours (yield: 85–90%).

-

Step 2 : 80–85°C, 8–10 hours (yield: 78–82%).

-

Step 3 : 0–5°C, 2–3 hours (yield: 75–80%).

Stage II: Conversion to 2-((2,4-Dimethylphenyl)thio)aniline Hydrochloride (7)

Intermediate 6 undergoes Hofmann degradation using aqueous NaOH at 100–110°C for 6–8 hours, yielding 2-((2,4-dimethylphenyl)thio)aniline. Treatment with HCl in isopropanol produces hydrochloride salt 7 (yield: 90–95%).

Stage III: Cyclization to 1-(2,4-Dimethylphenyl)Piperazine Hydrobromide (11)

Reaction of 7 with bis(2-chloroethyl)amine hydrochloride (8) in refluxing n-butanol for 12–15 hours forms 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine hydrochloride (9) . Salt metathesis with 48% HBr in methanol yields the hydrobromide salt 11 (75% yield, 99.6% purity).

Electrophilic Substitution Using Piperazine and Aryl Halides

European Patent EP3414231B1 describes a single-pot method involving piperazine and electrophiles like 2-(2,4-dimethyl-thiophenol-yl)-chlorobenzene. The reaction employs strong bases (e.g., LiHMDS, NaHMDS) in ether solvents (THF, dioxane) at elevated temperatures (80–100°C).

Advantages :

-

Avoids multi-step intermediates.

-

Compatible with diverse electrophiles (e.g., 1,2-difluorobenzene).

Limitations :

Comparative Analysis of Key Methods

Critical Process Optimization Strategies

Solvent Selection

Catalytic Systems

化学反応の分析

Alkylation and Acylation Reactions

The secondary amines on the piperazine ring undergo alkylation and acylation under standard conditions.

| Reaction Type | Reagents | Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate | DMF, 60°C, 12 h | 1-(2,4-DMP)-4-(ethoxycarbonylmethyl)piperazine | 78 | |

| N-Acylation | Acetyl chloride | CH₂Cl₂, RT, 4 h | 1-(2,4-DMP)-4-acetylpiperazine | 85 |

Key Observations :

-

Alkylation occurs preferentially at the less sterically hindered nitrogen atom.

-

Acylation requires anhydrous conditions to avoid hydrolysis of the acyl chloride.

Sulfonation and Sulfonamide Formation

The piperazine nitrogen reacts with sulfonyl chlorides to form sulfonamides, critical for bioactive derivatives .

| Sulfonyl Chloride | Base | Solvent | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Thiophene-2-sulfonyl | Triethylamine | THF | 1-(2,4-DMP)-4-(thiophene-2-sulfonyl)piperazine | 6 h | 72 |

| Tosyl chloride | Pyridine | DCM | 1-(2,4-DMP)-4-tosylpiperazine | 3 h | 88 |

Mechanistic Insight :

-

Sulfonation proceeds via a two-step nucleophilic attack, with the base scavenging HCl to drive the reaction .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing dimethyl group on the phenyl ring facilitates SNAr reactions at the para position .

| Electrophile | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromoiodobenzene | Pd(OAc)₂, XPhos | Toluene, 100°C, 24 h | 1-(2-(2,4-DMP-thio)phenyl)piperazine | 62 |

| 1,2-Dibromobenzene | CuI, L-Proline | DMSO, 80°C, 18 h | Bis-arylpiperazine derivative | 55 |

Limitations :

Salt Formation

The compound forms stable salts with inorganic acids, enhancing its pharmaceutical applicability .

| Acid | Solvent | Crystallization Method | Salt Formed | Solubility (mg/mL) |

|---|---|---|---|---|

| Hydrobromide | Ethanol | Slow evaporation | 1-(2,4-DMP)piperazine HBr | 12.4 |

| Hydrochloride | Acetone | Anti-solvent addition | 1-(2,4-DMP)piperazine HCl | 18.9 |

Applications :

Oxidation and Reduction

The piperazine ring remains stable under mild redox conditions, but harsh oxidants degrade the structure .

| Reaction Type | Reagents | Outcome | Byproducts |

|---|---|---|---|

| Oxidation | mCPBA | N-Oxide formation | Trace decomposition |

| Reduction | H₂, Pd/C | No ring saturation observed | None |

Notable Finding :

Coupling Reactions

The compound participates in cross-coupling reactions to generate biaryl systems .

| Reaction Type | Partners | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 1-(2,4-DMP)-4-(biphenyl-4-yl)piperazine | 68 |

| Buchwald-Hartwig | 2-Chloroquinoline | Pd₂(dba)₃, Xantphos | Quinoline-piperazine hybrid | 57 |

Resolution of Racemates

Chiral derivatives are resolved via diastereomeric salt formation .

| Resolving Agent | Solvent | Enantiomeric Excess (%) | Source |

|---|---|---|---|

| (+)-2'-Nitrotartranilic acid | Ethanol/Water | 98.5 |

Critical Analysis of Reactivity Trends

-

Steric Effects : The 2,4-dimethyl group impedes electrophilic substitution on the phenyl ring but enhances stability in radical reactions .

-

Electronic Effects : Electron-donating methyl groups activate the phenyl ring for SNAr at specific positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) accelerate N-functionalization but may promote side reactions in aryl couplings .

This synthesis of data from patents, journal articles, and chemical databases provides a roadmap for leveraging 1-(2,4-Dimethylphenyl)piperazine in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres and rigorous purification to isolate high-purity products.

科学的研究の応用

Scientific Research Applications

1-(2,4-Dimethylphenyl)piperazine has been explored in several research domains:

Medicinal Chemistry

- Therapeutic Potential : This compound has shown promise in the treatment of various neurological disorders due to its interaction with neurotransmitter receptors. Specifically, it has been investigated for its affinity towards serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders .

Biological Studies

- Enzyme Interaction : Research indicates that this compound may modulate the activity of certain enzymes involved in metabolic pathways. Studies have demonstrated its effect on cytochrome P450 enzymes, which play a significant role in drug metabolism .

Pharmacological Research

- Receptor Binding Studies : The compound has been utilized in studies examining its binding affinity to various adrenergic and serotonin receptors, making it a candidate for developing new antidepressants or anxiolytics .

Case Study 1: Neurological Applications

A study published in a pharmacology journal evaluated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors, suggesting potential utility as an antidepressant agent.

Case Study 2: Enzyme Modulation

Another research project focused on the compound's interaction with cytochrome P450 enzymes. The findings revealed that it could inhibit specific isoforms of these enzymes, impacting drug metabolism and leading to potential drug-drug interactions.

作用機序

The mechanism of action of 1-(2,4-Dimethylphenyl)Piperazine involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

類似化合物との比較

1-(2,4-Dimethylphenyl)Piperazine can be compared with other piperazine derivatives, such as:

1-(2,4-Xylyl)piperazine: Similar in structure but with different substituents on the aromatic ring.

1-(2,4-Dimethylphenylthio)piperazine: Contains a sulfur atom in place of one of the nitrogen atoms.

1-(2,4-Dimethylphenylsulfanyl)piperazine: Features a sulfanyl group attached to the aromatic ring.

These compounds share similar chemical properties but differ in their specific applications and biological activities. The unique structure of this compound makes it particularly useful in certain medicinal and industrial applications .

生物活性

1-(2,4-Dimethylphenyl)piperazine is a chemical compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic organic compound. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its interactions with neurotransmitter receptors and potential therapeutic applications.

- Molecular Formula : C12H18N2

- Molecular Weight : 190.29 g/mol

- CAS Number : 1013-76-9

This compound acts primarily as an acetylcholine receptor agonist , specifically targeting the nicotinic acetylcholine receptor (nAChR). This interaction mimics the action of acetylcholine, leading to various physiological effects such as increased neurotransmission and modulation of synaptic activity .

Interaction with Receptors

The compound has been shown to bind to specific subtypes of nAChRs, which are critical in processes such as learning and memory. Additionally, its ability to modulate dopaminergic pathways suggests potential implications for treating neurological disorders .

Pharmacological Effects

This compound exhibits several pharmacological effects:

- CNS Stimulation : It may enhance cognitive functions and memory through its action on cholinergic systems.

- Antidepressant Activity : Preliminary studies suggest it might have antidepressant properties by modulating serotonin and norepinephrine levels.

- Potential Anticancer Activity : Some research indicates it may inhibit certain cancer cell lines, although further studies are required to elucidate this effect .

In Vitro Studies

A study investigating the cytotoxicity of this compound on various cancer cell lines reported IC50 values indicating significant inhibitory effects on cell proliferation. For instance:

- U87-MG Glioma Cells : IC50 = 12 μM

- MCF-7 Breast Cancer Cells : IC50 = 15 μM

These findings suggest that the compound may have selective cytotoxicity against certain cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications .

Comparative Studies

In comparison to other piperazine derivatives, this compound demonstrates unique binding affinities and selectivity towards nAChR subtypes. This specificity may contribute to its distinct pharmacological profile compared to structurally similar compounds like 1-(2,6-dimethylphenyl)piperazine .

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)Piperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated phenyl group with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) is a common approach. Purification often employs normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) . Key intermediates, such as (2,4-dimethylphenyl)thio or sulfanyl derivatives, are critical for regioselective functionalization, as demonstrated in vortioxetine-related syntheses .

Q. How is this compound characterized structurally and chemically?

Methodological Answer:

- Spectroscopy:

- Computational Methods: Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties, aiding in structure validation .

Q. What analytical techniques ensure purity and stability of this compound?

Methodological Answer:

- HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

- pH-Solubility Profiling : Determine solubility in buffers (pH 1–12) to guide formulation studies .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Effects :

- SAR Workflow :

- Synthesize derivatives with systematic substitutions (e.g., para vs. ortho positions).

- Test in vitro assays (e.g., receptor binding, enzyme inhibition).

- Correlate activity trends with computational descriptors (e.g., logP, polar surface area) .

Q. What computational strategies predict the binding affinity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin transporters). Focus on hydrogen bonding with Asp98 and π-π stacking with Phe335 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Train regression models on datasets with IC₅₀ values and molecular fingerprints (e.g., ECFP4) .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies .

- In Silico Validation : Cross-check results with ChEMBL or PubChem BioAssay data to identify outliers .

Q. What methodologies evaluate the therapeutic potential of this compound in neurological disorders?

Methodological Answer:

- In Vivo Models : Use Morris water maze or forced swim tests in rodents to assess cognitive enhancement (e.g., vortioxetine analogs) .

- Neurochemical Profiling : Measure serotonin/dopamine levels via microdialysis or LC-MS in brain tissues .

- Safety Screening : Conduct hERG inhibition assays and CYP450 interaction studies to predict cardiotoxicity and drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。